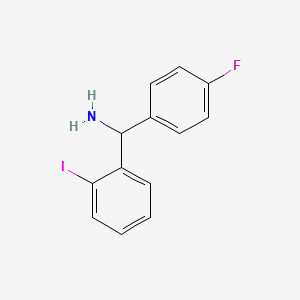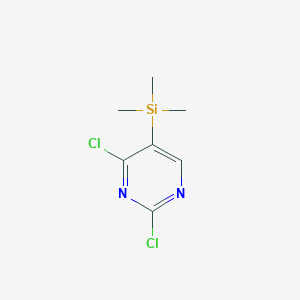
2,4-Dichloro-5-(trimethylsilyl)pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichloro-5-(trimethylsilyl)pyrimidine is a heterocyclic aromatic compound that belongs to the pyrimidine family. Pyrimidines are six-membered rings containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 2 and 4, and a trimethylsilyl group at position 5. It is widely used in organic synthesis and has various applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-5-(trimethylsilyl)pyrimidine typically involves the reaction of 2,4-dichloropyrimidine with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl group. The reaction can be represented as follows:
2,4-Dichloropyrimidine+Trimethylsilyl chlorideBasethis compound
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as distillation or recrystallization are employed to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 2,4-Dichloro-5-(trimethylsilyl)pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms at positions 2 and 4 can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding pyrimidine N-oxides or reduction to form dihydropyrimidines.
Coupling Reactions: It can participate in coupling reactions such as Sonogashira coupling to form disubstituted pyrimidines.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide, aniline, or thiourea in solvents like ethanol or DMF.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products:
- Substituted pyrimidines with various functional groups.
- Pyrimidine N-oxides and dihydropyrimidines.
Applications De Recherche Scientifique
2,4-Dichloro-5-(trimethylsilyl)pyrimidine has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and pharmaceuticals.
Biology: It serves as a precursor in the synthesis of biologically active molecules, including enzyme inhibitors and receptor antagonists.
Medicine: The compound is involved in the development of drugs for treating various diseases such as cancer, infections, and inflammatory conditions.
Industry: It is used in the production of agrochemicals, dyes, and materials with specific properties.
Mécanisme D'action
The mechanism of action of 2,4-Dichloro-5-(trimethylsilyl)pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it can inhibit DNA synthesis by targeting enzymes involved in nucleotide metabolism. The trimethylsilyl group can enhance the compound’s lipophilicity, facilitating its interaction with hydrophobic pockets in proteins.
Comparaison Avec Des Composés Similaires
- 2,4-Dichloro-5-fluoropyrimidine
- 2,4-Dichloro-5-methylpyrimidine
- 2,4-Dichloro-5-(trifluoromethyl)pyrimidine
Comparison: 2,4-Dichloro-5-(trimethylsilyl)pyrimidine is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and reactivity. Compared to other similar compounds, it may exhibit different reactivity patterns and biological activities, making it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C7H10Cl2N2Si |
|---|---|
Poids moléculaire |
221.16 g/mol |
Nom IUPAC |
(2,4-dichloropyrimidin-5-yl)-trimethylsilane |
InChI |
InChI=1S/C7H10Cl2N2Si/c1-12(2,3)5-4-10-7(9)11-6(5)8/h4H,1-3H3 |
Clé InChI |
JSRGSVRBVSJJHD-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)C1=CN=C(N=C1Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(E)-3-Amino-2-(1H-benzo[d]imidazol-2-yl)acrylonitrile](/img/structure/B12818523.png)

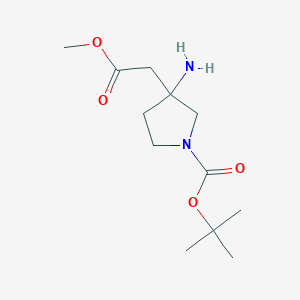
![2-(1H-Benzo[d]imidazol-6-yl)propanoic acid](/img/structure/B12818534.png)

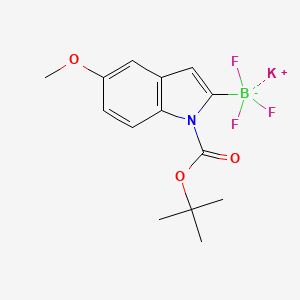
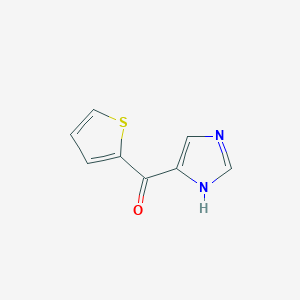
![2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[2,3,4,5,6-pentakis(fluoranyl)phenyl]propanoic acid](/img/structure/B12818557.png)
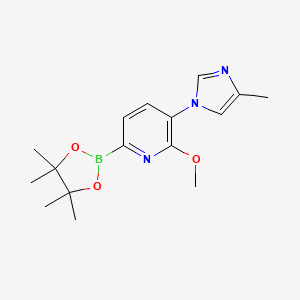

![sodium;[(4R,4aS,7aR,12bS)-9-methoxy-3-methyl-7-oxo-2,4,7a,13-tetrahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-4a-yl] 2-[2-[2-[2-(2-decoxyethoxy)ethoxy]ethoxy]ethoxy]ethyl phosphate](/img/structure/B12818577.png)


